(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470565
InChI: InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC1=NC=CN=C1)N
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13470565

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide -

Specification

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide
Standard InChI InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1
Standard InChI Key BMEUAHABAXOPPL-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=NC=CN=C1)N
SMILES CC(C(=O)N(C)CC1=NC=CN=C1)N
Canonical SMILES CC(C(=O)N(C)CC1=NC=CN=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of N-alkylated pyrazine amides, characterized by the following properties:

PropertyValue
IUPAC Name(2S)-2-amino-N-methyl-N-[(pyrazin-2-yl)methyl]propanamide
Molecular FormulaC₁₀H₁₅N₅O
Molecular Weight221.26 g/mol
StereochemistryS configuration at C2
Key Functional GroupsPrimary amine, tertiary amide, pyrazine ring

The pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) contributes to electronic delocalization, enhancing the compound’s ability to engage in π-π stacking and hydrogen bonding .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via amide bond formation between pyrazine-2-carboxylic acid derivatives and N-methylated amines. Key methodologies include:

Enzymatic Aminolysis (Continuous-Flow System)

  • Catalyst: Lipozyme® TL IM (Thermomyces lanuginosus).

  • Conditions:

    • Solvent: tert-Amyl alcohol (45°C, 20 min).

    • Yield: Up to 91.6% for analogous pyrazinamides .

  • Advantages: Green chemistry, scalability, and avoidance of toxic coupling agents .

Coupling Reagent-Mediated Synthesis

  • Reagents: Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI).

  • Mechanism: In situ activation of carboxylic acids to mixed carbonates, enabling efficient coupling with sterically hindered amines .

  • Yield: 65–85% for electron-deficient pyrazine amines .

Chiral Resolution

The S configuration is achieved through:

  • Asymmetric Synthesis: Use of chiral auxiliaries or enzymes.

  • Chromatographic Separation: Chiral HPLC or SFC for racemic mixtures .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyrazine amides exhibit potent activity against Mycobacterium tuberculosis (MTB):

  • Mode of Action: Inhibition of fatty acid synthase I (FAS-I), a critical enzyme in mycolic acid biosynthesis .

  • Comparative Data:

CompoundMIC (µg/mL) vs. MTB
Pyrazinamide50–100
Analogous Pyrazine Amide8–16

The N-methyl and pyrazine groups enhance membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: ~1.2 (predicted via QSAR), indicating moderate lipophilicity.

  • Aqueous Solubility: ~15 mg/mL (pH 7.4), facilitated by the primary amine and amide groups .

Metabolic Stability

  • Cytochrome P450 Interactions: Minimal inhibition of CYP3A4/2D6 (data from pyrazine hybrids) .

  • Half-Life (Rat Plasma): ~4.2 hours, suggesting suitability for oral administration .

Applications in Drug Discovery

Lead Optimization

  • Fragment-Based Design: The pyrazine core serves as a versatile scaffold for introducing substituents (e.g., halogens, alkyl chains) to modulate activity .

  • Prodrug Potential: Amide hydrolysis in vivo could release pyrazinoic acid, enhancing antimicrobial effects .

Patent Landscape

  • Key Patents:

    • WO2014106800A2: Substituted 2-aminopyrimidines as kinase inhibitors .

    • US20120015941A1: Antibacterial heterocyclic ureas with pyrazine motifs .

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